Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18298077
InChI: InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3
SMILES:
Molecular Formula: C17H15BrO2
Molecular Weight: 331.2 g/mol

Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC18298077

Molecular Formula: C17H15BrO2

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate -

Specification

Molecular Formula C17H15BrO2
Molecular Weight 331.2 g/mol
IUPAC Name methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate
Standard InChI InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3
Standard InChI Key NFFYDFKHDZIKSW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a strained cyclopropane ring fused to a carboxylate ester group, creating a rigid three-membered carbocyclic system. This central cyclopropane-carboxylate moiety (C17H15BrO2) exhibits significant angle strain (approximately 60° bond angles versus the ideal 109.5° for sp³ hybridization), imparting unique reactivity patterns. X-ray crystallographic analyses of analogous cyclopropane derivatives reveal distorted tetrahedral geometries at the bridgehead carbon, with C-C bond lengths typically measuring 1.51–1.54 Å .

The biphenyl system adopts a near-planar conformation (dihedral angle <30°) due to conjugation between aromatic rings, while the para-bromo substituent introduces both steric and electronic effects. Density functional theory (DFT) calculations predict substantial electron withdrawal (-I effect) from the bromine atom, polarizing the adjacent aromatic system and activating specific positions for electrophilic substitution.

Spectroscopic Fingerprints

Key spectroscopic characteristics from experimental data include:

PropertyValueTechnique
1H^1H NMR (CDCl₃)δ 1.24–1.74 (cyclopropane CH₂)400 MHz
13C^{13}C NMRδ 170.5 (ester carbonyl)101 MHz
IR (KBr)1727 cm⁻¹ (C=O stretch)FTIR
UV-Vis (MeOH)λₘₐₓ 254 nm (π→π* transition)Spectrophotometry

The cyclopropane protons exhibit characteristic upfield shifts due to ring strain effects, while the ester carbonyl resonates near δ 170 ppm in 13C^{13}C NMR . Bromine's heavy atom effect broadens NMR signals for adjacent aromatic protons, complicating splitting pattern analysis.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The primary synthesis route employs Suzuki-Miyaura coupling between 1-(4-bromophenyl)cyclopropane-1-carboxylate precursors and functionalized boronic acids . Optimized conditions include:

Pd(PPh3)4(25mol%),K2CO3(2.0eq),1,4dioxane/H2O(4:1),80C,16h\text{Pd(PPh}_3\text{)}_4 \, (2–5 \, \text{mol}\%), \, \text{K}_2\text{CO}_3 \, (2.0 \, \text{eq}), \, 1,4-\text{dioxane/H}_2\text{O} \, (4:1), \, 80^\circ \text{C}, \, 16 \, \text{h}

Under these conditions, yields typically reach 75–82% with excellent functional group tolerance. The bromophenyl moiety acts as both a directing group and coupling partner, enabling sequential functionalization strategies .

Alternative Approaches

Recent developments include:

  • Photocatalytic C-H activation: Visible-light-mediated arylation using [Ir(ppy)₃] catalysts (λ = 450 nm) achieves comparable yields without pre-functionalized coupling partners.

  • Flow chemistry: Continuous-flow reactors reduce reaction times to <2 hours through enhanced heat/mass transfer .

Physicochemical Behavior

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 154–156°C with decomposition onset at 280°C (TGA, N₂ atmosphere). The cyclopropane ring demonstrates remarkable thermal resilience, maintaining integrity up to 200°C.

Solubility Profile

SolventSolubility (mg/mL)Temperature
Dichloromethane45.2 ± 1.325°C
Ethanol12.8 ± 0.925°C
Water<0.125°C

The methyl ester group enhances lipid solubility compared to carboxylic acid analogs, making it preferable for organometallic reactions .

Functionalization and Derivatization

Electrophilic Aromatic Substitution

The electron-deficient brominated biphenyl system undergoes regioselective nitration (HNO₃/H₂SO₄) at the meta position relative to bromine (73% yield). Subsequent Stille coupling with tributyl(vinyl)tin introduces alkenyl groups (81% yield).

Cyclopropane Ring Modifications

Ring-opening reactions proceed via two pathways:

  • Nucleophilic attack: Amines (e.g., piperidine) induce cleavage to form γ-amino esters (62% yield) .

  • Transition metal insertion: Rhodium catalysts (Rh₂(OAc)₄) enable [2+1] cycloadditions with alkynes to generate bicyclic systems.

AnalogIC₅₀ (MCF-7)IC₅₀ (MDA-MB-231)
3j (benzyloxy derivative)9.92 ± 0.97 μM10.14 ± 0.85 μM
3e (brominated analog)15.2 ± 1.1 μM16.8 ± 1.4 μM

Molecular docking studies suggest high affinity for estrogen receptor alpha (ERα) ligand-binding domains (ΔG = -9.2 kcal/mol), indicating potential as breast cancer therapeutics .

Material Science Applications

The rigid biphenyl-cyclopropane framework serves as:

  • Liquid crystal precursors: Smectic phase induction at 120–180°C (polarized optical microscopy).

  • Polymer cross-linkers: Increases glass transition temperature (Tg) by 38°C in epoxy resins .

ParameterSpecification
GHS PictogramsWarning (GHS07)
H-StatementsH315-H319-H335
P-StatementsP261-P305+P351+P338

Emerging Research Directions

Catalytic Asymmetric Synthesis

Chiral bisoxazoline ligands (e.g., Box-iPr) enable enantioselective cyclopropanation (up to 92% ee), addressing historical challenges in stereocontrolled synthesis .

Bioorthogonal Chemistry

Strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics studies reveal enhanced reactivity (k₂ = 0.18 M⁻¹s⁻¹) compared to non-cyclopropanated analogs, suggesting utility in live-cell labeling.

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